

Spectroscopic Profile of 2,1,3-Benzoxadiazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,1,3-Benzoxadiazole-5-carbaldehyde

Cat. No.: B1272958

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **2,1,3-Benzoxadiazole-5-carbaldehyde** (CAS No: 32863-33-5).^{[1][2][3]} Due to the limited availability of directly published spectra for this specific molecule, this document combines reported data for the parent compound, 2,1,3-Benzoxadiazole, with established spectroscopic principles for aromatic aldehydes to present a predicted yet accurate profile. This guide is intended to support research, drug development, and quality control activities where this compound is of interest.

Chemical and Physical Properties

2,1,3-Benzoxadiazole-5-carbaldehyde is a solid, stable compound under normal temperature and pressure.^[1] Its core structure consists of a fused benzoxadiazole ring system with a carbaldehyde group at the 5-position. This substitution pattern is expected to significantly influence its electronic and, therefore, its spectroscopic properties.

Property	Value	Reference
CAS Number	32863-33-5	[1] [2] [3]
Molecular Formula	C ₇ H ₄ N ₂ O ₂	[1] [2]
Molecular Weight	148.12 g/mol	[1] [2]
Melting Point	58 °C	[1] [3]
Boiling Point	277.3 °C at 760 mmHg	[1]
Flash Point	121.5 °C	[1]
Appearance	White needle-like crystals	[4]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,1,3-Benzoxadiazole-5-carbaldehyde**. These predictions are based on the analysis of the parent 2,1,3-benzoxadiazole and the known effects of an aldehyde substituent on an aromatic system.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is predicted to show signals in the aromatic region, with the aldehyde proton being the most downfield-shifted signal. The protons on the benzoxadiazole ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.1	s	-	Aldehyde CHO
~8.3	d	~1.5	H-4
~8.0	dd	~9.0, 1.5	H-6
~7.8	d	~9.0	H-7

¹³C NMR Spectroscopy (Predicted)

The ^{13}C NMR spectrum will be characterized by the presence of a signal for the carbonyl carbon of the aldehyde group at a significantly downfield chemical shift. The aromatic carbons will appear in the typical range for substituted benzene rings.

Chemical Shift (δ , ppm)	Assignment
~192	C=O (Aldehyde)
~150	C-3a
~145	C-7a
~135	C-5
~129	C-6
~122	C-4
~118	C-7

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl stretch of the aromatic aldehyde. Characteristic bands for the aromatic ring and the C-H stretches of the aldehyde group are also expected.

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2850, ~2750	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1705	Strong	C=O Stretch (Aromatic Aldehyde)
~1600, ~1540, ~1480	Medium-Strong	Aromatic C=C Stretch
~1350	Medium	C-N Stretch
~1200	Medium	In-plane C-H Bend
~900-700	Strong	Out-of-plane C-H Bend

UV-Visible (UV-Vis) Spectroscopy (Predicted)

The UV-Vis spectrum, likely recorded in a solvent such as ethanol or acetonitrile, is expected to show absorptions corresponding to $\pi-\pi^*$ transitions within the aromatic system. The presence of the aldehyde group in conjugation with the benzoxadiazole ring may lead to a red-shift compared to the parent compound.

λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)	Solvent	Assignment
~250-270	> 10,000	Ethanol	$\pi-\pi^*$ transition
~320-340	> 5,000	Ethanol	n- π^* transition

Mass Spectrometry (MS) (Predicted)

The mass spectrum, under electron ionization (EI), is expected to show a prominent molecular ion peak. Fragmentation will likely involve the loss of the aldehyde group.

m/z	Relative Intensity (%)	Assignment
148	High	[M] ⁺ (Molecular Ion)
119	Moderate	[M-CHO] ⁺
91	Moderate	[M-CHO-N] ⁺ or [M-CHO-CO] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,1,3-Benzoxadiazole-5-carbaldehyde** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.

- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-16 ppm.
 - Number of Scans: 16-64, depending on concentration.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

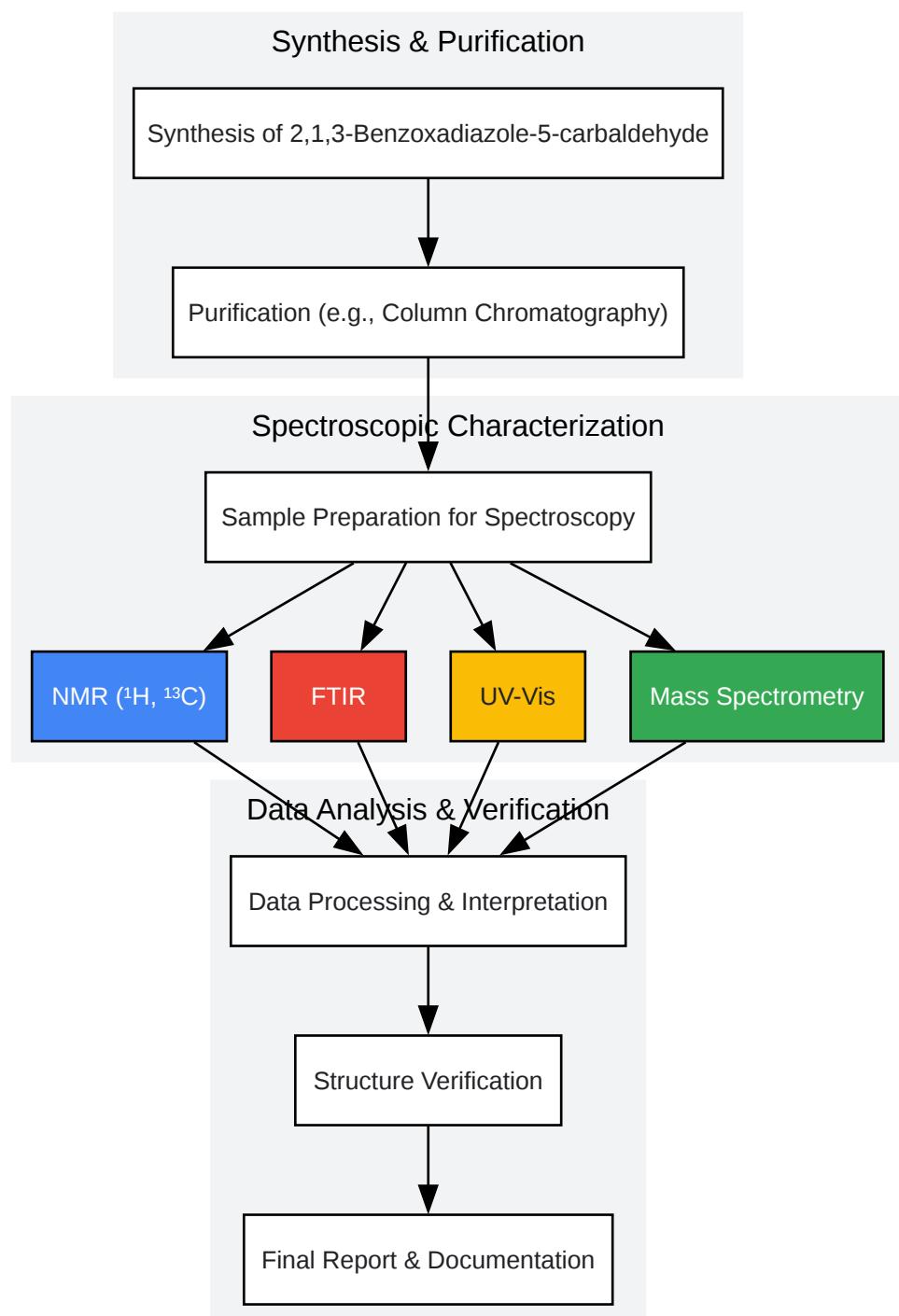
Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix \sim 1 mg of the sample with \sim 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.

- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a stock solution of **2,1,3-Benzoxadiazole-5-carbaldehyde** in a UV-grade solvent (e.g., ethanol, acetonitrile, or methanol) at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 10-50 µM) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Scan Range: 200-800 nm.
 - Blank: Use the same solvent as used for the sample solution in a matched quartz cuvette.
 - Path Length: 1 cm quartz cuvette.
- Data Processing: The absorbance spectrum is baseline-corrected against the solvent blank.


Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
- Data Acquisition (GC-MS):
 - GC Column: A non-polar capillary column (e.g., DB-5ms).
 - Injection Mode: Split or splitless.

- Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Data Processing: The mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized batch of **2,1,3-Benzoxadiazole-5-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of **2,1,3-Benzoxadiazole-5-carbaldehyde**. For definitive structural confirmation and purity assessment,

it is recommended to acquire actual experimental data for the specific batch of the compound under investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. China 2,1,3-Benzoxadiazole-5-carbaldehyde CAS: 32863-33-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 2. chemscene.com [chemscene.com]
- 3. 32863-33-5 2,1,3-Benzoxadiazole-5-carbaldehyde AKSci Y8734 [aksci.com]
- 4. 1,2,3-BENZOXADIAZOLE-5-CARBALDEHYDE | 32863-33-5 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,1,3-Benzoxadiazole-5-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1272958#spectroscopic-data-of-2-1-3-benzoxadiazole-5-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com